![molecular formula C17H18ClNOS B5837638 3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide is a chemical compound that belongs to the class of amide compounds. It is commonly known as TAK-659 and is used in scientific research for its potential therapeutic properties.
Mechanism of Action
TAK-659 inhibits BTK by binding to the enzyme's active site and preventing its activation. This leads to the inhibition of B cell activation and the production of antibodies. TAK-659 also inhibits the activation of other downstream signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the proliferation and survival of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders. TAK-659 has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It is a highly selective and potent inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. TAK-659 also has a favorable safety profile, which allows for the study of its effects in vivo. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of TAK-659. One direction is the development of TAK-659 as a potential therapeutic agent for B cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the study of TAK-659 in combination with other agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Additionally, the optimization of the synthesis method of TAK-659 and the development of novel analogs with improved properties are also potential future directions.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of 4-chlorothiophenol with 4-methylbenzylamine to form 3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure TAK-659.
Scientific Research Applications
TAK-659 is used in scientific research for its potential therapeutic properties. It has been studied for its ability to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells and the production of antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(4-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-2-4-14(5-3-13)12-19-17(20)10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMJJCIWMGISRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.